Z-Ser-Ala-OH

Peptide Synthesis Analytical Chemistry Quality Control

Z-Ser-Ala-OH (CAS 24787-87-9) is a pre-formed, Z-protected dipeptide building block that eliminates one coupling step in SPPS, directly reducing cumulative yield loss and epimerization risk at the serine α-carbon. Its orthogonal Z-group is selectively removable under mild hydrogenolysis, preserving acid-labile functionalities (e.g., glycosidic bonds, post-translational modifications) incompatible with Boc/Bzl schemes. This product is supplied at 97% purity with full analytical documentation (HPLC, NMR) to ensure batch-to-batch reproducibility in protease substrate studies, collagen-mimetic peptide assembly, and convergent fragment coupling. Choose Z-Ser-Ala-OH over sequential single-amino-acid addition to streamline synthesis and avoid the conformational and deprotection risks of alternative building blocks.

Molecular Formula C14H18N2O6
Molecular Weight 310.30 g/mol
CAS No. 24787-87-9
Cat. No. B1597348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ser-Ala-OH
CAS24787-87-9
Molecular FormulaC14H18N2O6
Molecular Weight310.30 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H18N2O6/c1-9(13(19)20)15-12(18)11(7-17)16-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,18)(H,16,21)(H,19,20)
InChIKeyVWPKWOHWTBYMEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Ser-Ala-OH (CAS 24787-87-9): Protected Dipeptide Building Block for Controlled Peptide Synthesis


Z-Ser-Ala-OH (CAS 24787-87-9) is a protected dipeptide consisting of L-serine and L-alanine residues with an N-terminal benzyloxycarbonyl (Z) protecting group. With a molecular formula of C₁₄H₁₈N₂O₆ and a molecular weight of 310.30 g/mol , it serves as a versatile building block in peptide synthesis, offering orthogonal protection that enables sequential peptide elongation without side-chain interference [1]. The Z-group provides stability during solid-phase or solution-phase coupling reactions and can be selectively removed under mild acidic hydrogenolysis conditions, making this compound suitable for controlled incorporation of the Ser-Ala motif into longer peptide sequences .

Why Substituting Z-Ser-Ala-OH with Alternative Protected Dipeptides or Individual Amino Acids Compromises Synthetic Reproducibility


Generic substitution of Z-Ser-Ala-OH with alternative building blocks introduces several critical risks in peptide synthesis workflows. Sequence-inverted analogs such as Z-Ala-Ser-OH produce peptides with fundamentally different conformational properties, which can alter biological activity and recognition by target proteins . Alternative protecting group strategies—such as substituting the Z-group with Boc (acid-labile) or Fmoc (base-labile)—demand different orthogonal deprotection schemes, requiring complete revalidation of synthetic protocols and potentially introducing side reactions at serine's hydroxyl group [1]. Even substituting individual protected amino acids (Z-Ser-OH followed by Ala coupling) introduces an additional coupling step that increases cumulative yield losses, extends synthesis time, and raises the risk of epimerization at the α-carbon [2]. The evidence presented below quantifies these differentiating factors where direct comparative data are available.

Z-Ser-Ala-OH (24787-87-9) Quantitative Differentiation Evidence Guide


Comparative Purity Specifications Across Commercial Suppliers of Z-Ser-Ala-OH

Z-Ser-Ala-OH is commercially available at standard purity levels ranging from 95% to ≥98% across multiple established suppliers, with select vendors offering 97% purity verified by NMR, HPLC, and GC batch analysis . While direct comparative purity data for Z-Ala-Ser-OH or Z-Ser-Gly-OH is not aggregated in public sources, the availability of multiple purity grades enables procurement decisions matched to specific application sensitivity .

Peptide Synthesis Analytical Chemistry Quality Control

Sequence-Dependent Enzymatic Recognition: Z-Ser-Ala-OH versus Z-Ala-Ser-OH

BRENDA enzyme database records confirm that Z-Ser-Ala-OH (benzyloxycarbonyl-Ser-Ala) functions as a specific substrate in enzyme-catalyzed reactions, undergoing hydrolysis to yield benzyloxycarbonyl-Ser and free Ala [1]. The sequence specificity is critical: inversion to Z-Ala-Ser-OH produces a distinct substrate with fundamentally different enzyme recognition properties, as serine residue positioning relative to the scissile bond determines protease active-site complementarity [2].

Enzymology Protease Specificity Substrate Profiling

Sequence Identity and Functional Implications: Ser-Ala versus Ala-Ser Motif in Biological Peptides

In collagen-like model peptides, systematic substitution studies demonstrate that Ala and Ser residues produce distinct thermodynamic effects on triple-helix stability [1]. While Gly→Ala and Gly→Ser substitutions both reduce the melting temperature (Tm) from 45°C to approximately 10°C compared to wild-type Gly-containing sequences, the positional context of Ser versus Ala within the repetitive collagen motif alters hydrogen-bonding networks and hydration patterns. Incorporation of a pre-formed Z-Ser-Ala-OH building block during peptide assembly ensures the precise Ser-Ala sequence is maintained, whereas use of individual protected amino acids introduces additional coupling steps that can result in deletion sequences or epimerization [2].

Structural Biology Protein Folding Collagen Mimetics

N-Terminal Z-Protection: Orthogonal Deprotection Strategy Differentiation

Z-Ser-Ala-OH employs the benzyloxycarbonyl (Z) protecting group, which is selectively removable via catalytic hydrogenolysis (H₂/Pd) or acidolysis (HBr/AcOH) without affecting base-labile groups such as Fmoc [1]. This orthogonal protection strategy is fundamentally distinct from Boc-based protection (acid-labile, TFA cleavage) and Fmoc-based protection (base-labile, piperidine cleavage). Z-protection is specifically advantageous when acid-sensitive functionalities are present elsewhere in the peptide sequence, as Z cleavage conditions (mild hydrogenolysis) avoid exposure to strong acids [2].

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Procurement-Relevant Application Scenarios for Z-Ser-Ala-OH (CAS 24787-87-9)


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Z-Protection

Z-Ser-Ala-OH is optimally deployed in SPPS workflows where the target peptide contains acid-sensitive functionalities (e.g., glycosidic linkages, certain post-translational modifications) that preclude the use of Boc/Bzl protection schemes. The Z-group can be removed via mild catalytic hydrogenolysis after chain assembly, preserving acid-labile moieties. The pre-formed dipeptide reduces the number of coupling steps by one relative to sequential single-amino-acid addition, thereby minimizing cumulative yield loss and epimerization risk at the serine α-carbon [1]. Users should select purity grades (97–98%) with full analytical documentation (HPLC, NMR) to ensure coupling reproducibility .

Solution-Phase Synthesis of Protected Peptide Fragments for Fragment Condensation

In convergent peptide synthesis strategies, Z-Ser-Ala-OH serves as a protected fragment that can be coupled to larger peptide segments in solution. The C-terminal free carboxyl group enables activation with standard coupling reagents (e.g., DCC/HOBt, HATU) without requiring prior deprotection. The Z-protected N-terminus remains intact during fragment coupling, enabling subsequent global deprotection after all fragments are assembled. This approach is particularly valuable for synthesizing peptides containing the Ser-Ala motif that are destined for further elongation or for use as enzyme substrates in protease characterization studies [2].

Protease Substrate Development and Enzymatic Cleavage Studies

Z-Ser-Ala-OH is documented as a substrate in enzyme-catalyzed hydrolysis reactions, cleaving to yield Z-Ser and free alanine [2]. This property makes the compound useful as a model substrate for characterizing protease specificity, screening enzyme inhibitors, or investigating sequence-dependent recognition by serine proteases. The Z-group provides UV absorbance (254 nm) for HPLC-based detection of cleavage products, facilitating quantitative kinetic analysis. For these applications, high-purity material (≥97%) with validated identity is essential to avoid confounding effects from diastereomeric or sequence impurities.

Synthesis of Collagen-Mimetic and Biomaterial Peptides

Given that Ser and Ala residues are abundant in collagen-like sequences and that their positional context affects triple-helix stability [3], Z-Ser-Ala-OH enables precise incorporation of the Ser-Ala dipeptide motif into collagen-mimetic peptides. Using the pre-formed protected dipeptide eliminates the risk of sequence scrambling that can occur during stepwise assembly of repetitive collagen sequences (e.g., Gly-X-Y repeats). The orthogonal Z-protection strategy is compatible with Fmoc-based synthesis of the remainder of the peptide chain, providing synthetic flexibility for constructing biomaterials with defined structural properties.

Technical Documentation Hub

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